3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine
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Overview
Description
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(chloromethyl)pyridine with suitable oxazole precursors in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
- 3-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine is unique due to its specific combination of the pyridine and oxazole rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C9H7ClN2O/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2 |
InChI Key |
QPCJIMQDKYEDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CO2)CCl |
Origin of Product |
United States |
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